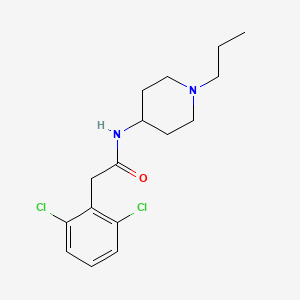

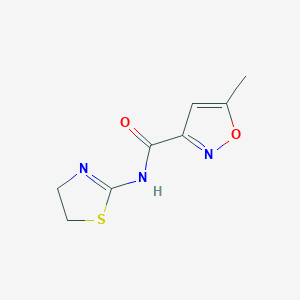

N-(3-chloro-4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chromene derivatives often involves multicomponent reactions, such as the Knoevenagel condensation followed by cyclization processes. In the context of N-(3-chloro-4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, a typical synthetic route might involve the condensation of a salicylaldehyde derivative with an appropriate amide or carbamate, followed by cyclization to form the chromene core. For instance, a series of chromene derivatives, including those with methoxy and chloro substituents, can be synthesized using solvent-free conditions and catalyzed by ceric ammonium nitrate through a Knoevenagel-Michael reaction (Chitreddy & Shanmugam, 2017).

Molecular Structure Analysis

The molecular structure of chromene derivatives, including those similar to this compound, is characterized by planarity and conjugation, which can affect their electronic and optical properties. X-ray crystallography studies have shown that these molecules can adopt anti conformations around the C-N bond of the amide group, with the amide O atom being trans- or cis-related to the O atom of the pyran ring (Gomes et al., 2015).

Chemical Reactions and Properties

Chromene derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions, due to the electrophilic character of the carbonyl group in the chromene core. The presence of methoxy and chloro substituents can further influence the reactivity, directing electrophilic attacks to specific positions on the ring. For instance, the synthesis and reactions of chloro and fluoro-substituted chromenes have been described, showcasing the influence of halogen substituents on the reactivity of the chromene nucleus (Pimenova et al., 2003).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. The planarity and conjugation within the chromene core, combined with the substituents' nature, can affect these properties significantly. For example, the crystal structures of related chromene derivatives reveal insights into their molecular conformations and how intermolecular interactions, such as hydrogen bonding, influence their solid-state arrangements (Inglebert et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

It has been suggested that it may interact with theEphrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including cell migration, adhesion, and differentiation.

Mode of Action

The exact mode of action of this compound is not well-understood. It is hypothesized that the compound interacts with its target receptor, leading to changes in the receptor’s activity. This interaction could potentially alter cellular processes, leading to the observed effects of the compound .

Biochemical Pathways

One study suggests that it may modulate expression of genes associated withredox homeostasis . This could potentially affect various downstream effects, including cellular metabolism and response to oxidative stress.

Result of Action

It has been suggested that the compound may selectively killMycobacterium tuberculosis at acidic pH by depleting free thiols . This suggests that the compound may have potential antimicrobial effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target. For instance, it has been found that the compound selectively kills Mycobacterium tuberculosis at acidic pH , suggesting that the compound’s action may be pH-dependent.

properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO4/c1-22-15-7-6-11(9-13(15)18)19-16(20)12-8-10-4-2-3-5-14(10)23-17(12)21/h2-9H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQULMLWKDQOKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-dimethoxyphenyl)-5-{[(2-fluorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5011400.png)

![1-[3-(3,4-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5011408.png)

![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl benzenesulfonate](/img/structure/B5011415.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5011420.png)

![(2S)-1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-methyl-2-phenylpiperazine](/img/structure/B5011446.png)

![3-[benzyl(methyl)amino]-1-(4-bromophenyl)-2,5-pyrrolidinedione](/img/structure/B5011462.png)

![sec-butyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5011485.png)

![1,1'-[1,4-butanediylbis(oxy)]bis(3-methoxybenzene)](/img/structure/B5011496.png)